2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride

Catalog No.
S3259743
CAS No.
2503205-86-3
M.F
C5H10ClNO
M. Wt
135.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride

CAS Number

2503205-86-3

Product Name

2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride

IUPAC Name

2-oxa-3-azabicyclo[2.2.1]heptane;hydrochloride

Molecular Formula

C5H10ClNO

Molecular Weight

135.59

InChI

InChI=1S/C5H9NO.ClH/c1-2-5-3-4(1)6-7-5;/h4-6H,1-3H2;1H

InChI Key

NXFCKISSUIKZPU-UHFFFAOYSA-N

SMILES

C1CC2CC1NO2.Cl

Solubility

not available
  • Ion Uptake Systems: A 2004 study explored the potential of this compound as a basis for designing ion uptake systems. The researchers linked the molecule with various dicarboxylic acids, creating cavities capable of complexing with specific ions like lithium. Their findings suggest promise for this application [].

2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride is a bicyclic compound characterized by its unique structure, which integrates both oxygen and nitrogen atoms within its ring system. This compound has the molecular formula C5H10ClNOC_5H_{10}ClNO and a molecular weight of approximately 135.59 g/mol. The bicyclic framework contributes to its chemical reactivity and biological activity, making it a significant compound in various fields of research, particularly in organic synthesis and medicinal chemistry .

  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in amine derivatives.
  • Substitution: Nucleophilic substitution reactions are feasible, where nucleophiles can attack the nitrogen or oxygen atoms.

Common Reagents and Conditions

  • Oxidation: Typically involves hydrogen peroxide in an acidic medium or potassium permanganate in neutral conditions.
  • Reduction: Carried out with lithium aluminum hydride in anhydrous ether.
  • Substitution: Utilizes nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Research indicates that 2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride may serve as a potential scaffold in drug design, particularly for targeting specific biological pathways. Its structural features allow it to interact with various biological molecules, influencing processes such as signal transduction and metabolic pathways. The compound's ability to act as a ligand for enzymes or receptors suggests potential therapeutic applications .

The synthesis of 2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride typically involves cyclization reactions of suitable precursors under controlled conditions. A common approach includes the reaction of an appropriate amine with an epoxide, often facilitated by a catalyst. Reaction conditions usually involve moderate temperatures and solvents like dichloromethane or ethanol.

Industrial Production Methods

For industrial applications, the synthesis may be scaled up using continuous flow reactors and automated systems to enhance yield and purity. High-purity reagents and rigorous quality control measures are crucial for consistent production at an industrial level.

The compound finds various applications across different fields:

  • Organic Synthesis: Serves as a building block for constructing complex molecular architectures.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties and as an intermediate in pharmaceutical synthesis.
  • Material Science: Utilized in developing new materials and acting as a catalyst in specific

Studies have shown that 2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride can interact with specific molecular targets, modulating their activity due to its unique structural characteristics. This interaction capability makes it a valuable candidate for further investigation in drug design and development contexts .

Several compounds share structural similarities with 2-Oxa-3-azabicyclo[2.2.1]heptane;hydrochloride, highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity
2-Oxa-3-azabicyclo[3.1.1]heptane122547-72-2Different bicyclic framework but similar heteroatoms0.85
7-Azabicyclo[2.2.1]heptane3031-74-1Nitrogen at the bridgehead position0.84
8-Oxa-3-azabicyclo[3.2.1]octane54745-74-3Similar arrangement of oxygen and nitrogen0.84
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride31560-06-2Variation in positioning of nitrogen within the bicyclic system0.83

These comparisons illustrate how variations in the positioning of heteroatoms or structural frameworks can significantly influence the properties and potential applications of these compounds .

Dates

Last modified: 04-14-2024

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